N-(3-ethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
Compounds like this typically belong to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where R and R’ can be a variety of atoms and groups of atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an acid chloride with an amine to form the amide bond . The specific synthesis would depend on the exact structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . The exact structure would depend on the specific atoms and groups in the compound.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amides, for example, can undergo hydrolysis to form a carboxylic acid and an amine . The specific reactions would depend on the other functional groups present in the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. These might include melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications
Synthesis and Characterization
N-(3-ethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a compound with a complex structure involving an imidazole ring. Research efforts have focused on synthesizing and characterizing such compounds due to their potential biological activities. For instance, a study detailed the synthesis of a related compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, highlighting the utilization of reductive cyclization and DMSO as a solvent in the process. The structural elucidation was conducted using various spectroscopic techniques like IR, 1H-NMR, 13C-NMR, and LC-MS data (Bhaskar et al., 2019).
Biological Activities and Molecular Interactions
The biological activities and molecular interactions of compounds structurally similar to N-(3-ethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide have been subjects of research. Studies have demonstrated various biological responses and applications, such as antimicrobial properties and interaction with biological receptors. For instance, a series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and evaluated for their antimicrobial activity against diverse bacterial and fungal species. Compounds exhibited potent activity, and the relationship between the antimicrobial activity and molecular properties was also analyzed. Docking studies for some compounds were performed to understand their interaction with biological receptors (Incerti et al., 2017).
Synthesis Routes and Derivatives
Research has also explored the synthesis routes and derivatives of compounds structurally similar to N-(3-ethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide. For instance, the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives was detailed, highlighting the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. The structural elucidation of the synthesized compounds was based on elemental analysis and spectroscopic data (Mohamed, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-ethylphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-3-20-5-4-6-24(15-20)31-28(34)26-18-32(19-29-26)17-22-7-11-23(12-8-22)30-27(33)16-21-9-13-25(35-2)14-10-21/h4-15,18-19H,3,16-17H2,1-2H3,(H,30,33)(H,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZAWNHXZBDBBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide |
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